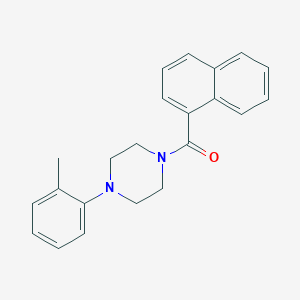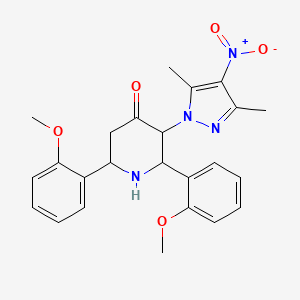
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Overview
Description
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, commonly known as BDP, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has gained significant attention due to its unique chemical structure and promising properties, which make it a valuable tool for researchers in different areas of study.
Mechanism of Action
The mechanism of action of BDP is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors, to exert its biological effects. BDP has been shown to inhibit the activity of certain enzymes involved in cancer progression, as well as modulate the activity of certain receptors involved in inflammation and immune response.
Biochemical and Physiological Effects:
BDP has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to modulate the immune response and inhibit the growth of cancer cells. BDP has been used as a fluorescent probe for imaging applications in biology and materials science due to its unique chemical structure and fluorescent properties.
Advantages and Limitations for Lab Experiments
BDP has several advantages for lab experiments, including its unique chemical structure, fluorescent properties, and potential applications in various scientific fields. However, there are also some limitations to its use, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on BDP, including the development of new synthetic methods, investigation of its potential as a therapeutic agent for various diseases, and further exploration of its biological and chemical properties. Additionally, BDP could be used as a tool for imaging applications in biology and materials science, and further research could be conducted to optimize its properties for these applications.
Scientific Research Applications
BDP has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. BDP has also been used as a fluorescent probe for imaging applications in biology and materials science.
properties
IUPAC Name |
5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXQPGDLXADLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4684938.png)
![isopropyl 5-[(dimethylamino)carbonyl]-2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4684942.png)
![5-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684949.png)
![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4684963.png)

![[2-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4684981.png)
![2-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4684982.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4684987.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4684994.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4684997.png)
![methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B4685013.png)

![ethyl 2-(allylamino)-4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4685020.png)
